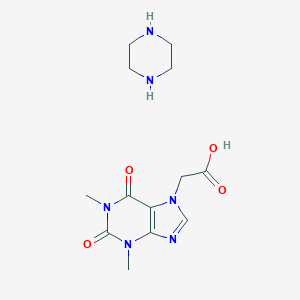
Acefylline piperazinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acefylline piperazinate is a compound belonging to the xanthine chemical class. It is a derivative of theophylline and is known for its bronchodilator properties. This compound is used primarily in the treatment of respiratory conditions such as asthma, emphysema, and bronchitis associated with bronchospasm .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of acefylline piperazinate involves the reaction of theophylline with piperazine. The reaction typically occurs in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired product. The process involves the formation of a salt between theophylline and piperazine, resulting in this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is then purified using crystallization or other suitable methods to obtain the desired pharmaceutical grade compound .
Análisis De Reacciones Químicas
Types of Reactions: Acefylline piperazinate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and pharmacological properties .
Aplicaciones Científicas De Investigación
Acefylline piperazinate has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in the study of xanthine derivatives and their chemical properties.
Biology: It is used in research on adenosine receptor antagonists and their effects on cellular processes.
Medicine: It is used in the development of bronchodilator drugs for the treatment of respiratory conditions.
Industry: It is used in the formulation of pharmaceutical products and as an active ingredient in various therapeutic preparations
Mecanismo De Acción
Acefylline piperazinate exerts its effects primarily through its action as an adenosine receptor antagonist. By blocking adenosine receptors, it prevents the action of adenosine, leading to bronchodilation and relaxation of smooth muscles. Additionally, it inhibits phosphodiesterase, resulting in increased levels of cyclic AMP, which further contributes to its bronchodilator effects .
Comparación Con Compuestos Similares
Theophylline: A xanthine derivative with bronchodilator properties but higher toxicity compared to acefylline piperazinate.
Caffeine: Another xanthine derivative with stimulant effects but less potent bronchodilator properties.
Aminophylline: A compound similar to theophylline but with different pharmacokinetic properties
Uniqueness: this compound is unique in its lower toxicity and minimal gastric irritation compared to other xanthine derivatives. Its combination of bronchodilator and adenosine receptor antagonist properties makes it a valuable compound in the treatment of respiratory conditions .
Propiedades
Número CAS |
18833-13-1 |
|---|---|
Fórmula molecular |
C100H150N46O32 |
Peso molecular |
2508.6 g/mol |
Nombre IUPAC |
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetic acid;piperazine |
InChI |
InChI=1S/8C9H10N4O4.7C4H10N2/c8*1-11-7-6(8(16)12(2)9(11)17)13(4-10-7)3-5(14)15;7*1-2-6-4-3-5-1/h8*4H,3H2,1-2H3,(H,14,15);7*5-6H,1-4H2 |
Clave InChI |
IUKJNIOSXCPLLP-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.C1CNCCN1 |
SMILES canónico |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.C1CNCCN1.C1CNCCN1.C1CNCCN1.C1CNCCN1.C1CNCCN1.C1CNCCN1.C1CNCCN1 |
Key on ui other cas no. |
5690-66-4 |
Pictogramas |
Irritant |
Sinónimos |
acefyllin piperazinate acephylline piperazinate acepifylline acepiphyllin Etaphylline Minophylline theophylline ethanoate of piperazine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















